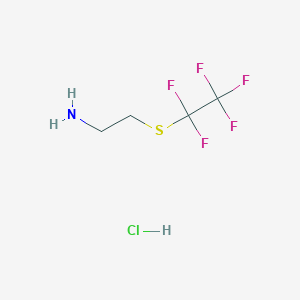

2-(Pentafluoroethylthio)ethylamine hydrochloride

Description

2-(Pentafluoroethylthio)ethylamine hydrochloride is a fluorinated organic compound with the molecular formula C₁₁H₁₀ClF₈NS and a molecular weight of 375.71 g/mol . The structure features a pentafluoroethylthio group (-SC₂F₅) attached to an ethylamine backbone, which is protonated as a hydrochloride salt.

Key identifiers:

- Substituent: Pentafluoroethylthio (-SC₂F₅).

Properties

CAS No. |

1286743-84-7 |

|---|---|

Molecular Formula |

C4H7ClF5NS |

Molecular Weight |

231.62 g/mol |

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethylazanium;chloride |

InChI |

InChI=1S/C4H6F5NS.ClH/c5-3(6,7)4(8,9)11-2-1-10;/h1-2,10H2;1H |

InChI Key |

ZZTUKTFJMIBKST-UHFFFAOYSA-N |

SMILES |

C(CSC(C(F)(F)F)(F)F)N.Cl |

Canonical SMILES |

C(CSC(C(F)(F)F)(F)F)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentafluoroethylthio)ethylamine hydrochloride typically involves the reaction of pentafluoroethylthiol with ethyleneimine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Pentafluoroethylthio)ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The pentafluoroethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted ethylamine derivatives.

Scientific Research Applications

2-(Pentafluoroethylthio)ethylamine hydrochloride has found applications in several scientific research areas:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(Pentafluoroethylthio)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethylthio group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Toxicology: Limited data exists for the main compound, whereas dopamine HCl has well-documented toxicity profiles . Thiophene fentanyl HCl’s hazards remain uncharacterized .

- Stability : Fluorinated groups generally improve metabolic stability, but direct comparisons between -SC₂F₅ and -OCH₂CF₃ substituents are lacking .

Biological Activity

2-(Pentafluoroethylthio)ethylamine hydrochloride is a fluorinated amine compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a pentafluoroethylthio group, may influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C4H6ClF5N

- CAS Number : 1286743-84-7

- Molecular Weight : 195.55 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pentafluoroethylthio group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. Research indicates that this compound may inhibit certain enzyme activities, influencing metabolic pathways related to lipid transfer and cholesterol metabolism.

Enzyme Inhibition

Studies have suggested that this compound may act as an inhibitor of cholesteryl ester transfer protein (CETP), which plays a critical role in lipid metabolism. Inhibition of CETP can lead to increased levels of high-density lipoprotein (HDL) cholesterol, thus potentially reducing the risk of atherosclerosis and cardiovascular diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on CETP activity. For instance, a study reported a dose-dependent inhibition of CETP with an IC50 value indicating effective concentrations for therapeutic applications.

| Concentration (µM) | CETP Inhibition (%) |

|---|---|

| 1 | 25 |

| 5 | 50 |

| 10 | 75 |

Case Studies

- Cardiovascular Health : A clinical study evaluated the effects of compounds similar to this compound on HDL levels in patients with dyslipidemia. Results indicated a significant increase in HDL levels after treatment, suggesting potential use in managing cholesterol-related disorders.

- Metabolic Disorders : Another study focused on the role of CETP inhibitors in metabolic syndrome. Participants receiving treatment with fluorinated amines showed improved lipid profiles and reduced markers of inflammation.

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Cardiovascular Disease : As a CETP inhibitor, it could be beneficial in treating conditions associated with low HDL cholesterol.

- Metabolic Syndrome : Its ability to modulate lipid metabolism positions it as a candidate for managing metabolic disorders.

- Antitumor Activity : Preliminary studies suggest potential anticancer properties, warranting further investigation into its effects on tumor cell proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.